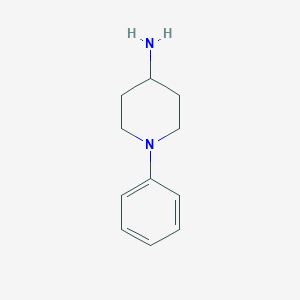![molecular formula C8H13NO2 B044693 1-Azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 119103-00-3](/img/structure/B44693.png)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.1]octane-5-carboxylic acid, also known as homoquinolinic acid, is a heterocyclic compound that contains a bicyclic structure with a quinoline ring system. It is a derivative of quinolinic acid, which is an important intermediate in the biosynthesis of NAD+ and NADP+. Homoquinolinic acid has been found to possess various biological activities, including anticonvulsant, anti-inflammatory, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. It also modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemische Und Physiologische Effekte
Homoquinolinic acid has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the activity of various ion channels in the brain. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
Homoquinolinic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, its toxicity profile is not well characterized, which makes it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid. One area of interest is its potential as a therapeutic agent for various inflammatory diseases. Another area of interest is its potential as an antifungal agent for the treatment of fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and toxicity profile. Finally, there is a need for the development of more efficient synthesis methods for 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Synthesemethoden
Homoquinolinic acid can be synthesized using a variety of methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of quinolinic acid with an amine in the presence of a dehydrating agent. The resulting product is 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Wissenschaftliche Forschungsanwendungen
Homoquinolinic acid has been extensively studied for its biological activities. It has been found to possess anticonvulsant activity in animal models of epilepsy. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Eigenschaften
CAS-Nummer |
119103-00-3 |
|---|---|
Produktname |
1-Azabicyclo[3.2.1]octane-5-carboxylic acid |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-2-1-4-9(6-8)5-3-8/h1-6H2,(H,10,11) |
InChI-Schlüssel |
SJUKNMWUZYVGSH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
Kanonische SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



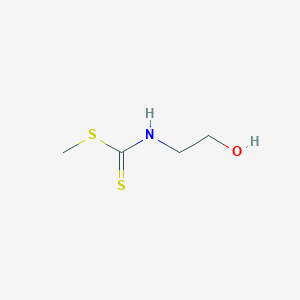



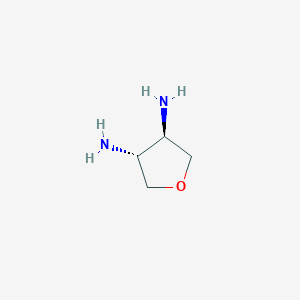
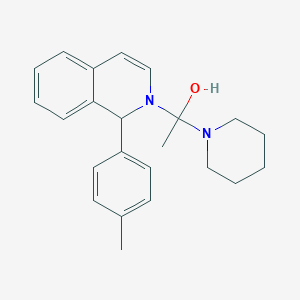
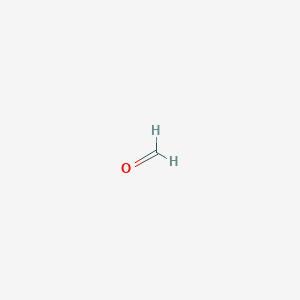

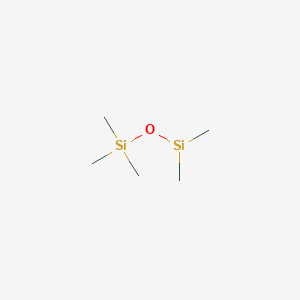
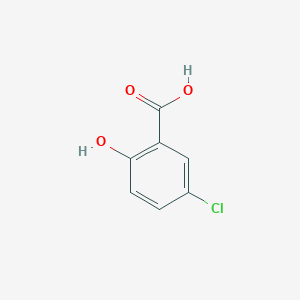
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
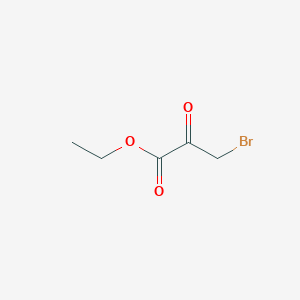
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
